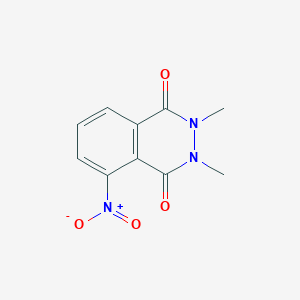

2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione

Description

Properties

IUPAC Name |

2,3-dimethyl-5-nitrophthalazine-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-11-9(14)6-4-3-5-7(13(16)17)8(6)10(15)12(11)2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFQWPMVYCDULH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Characteristics

Traditional Synthesis Methods

Condensation of 3-Nitrophthalic Anhydride with Methylhydrazine

The most widely reported bulk-phase synthesis involves reacting 3-nitrophthalic anhydride (CAS 641-70-3) with methylhydrazine in acetic acid under reflux. Key steps include:

- Nucleophilic Attack : Methylhydrazine attacks the electrophilic carbonyl carbons of 3-nitrophthalic anhydride, forming a bis-hydrazide intermediate.

- Cyclization : Intramolecular dehydration yields the phthalazine core, with concurrent nitro-group stabilization via resonance.

- Methylation : Dimethylation occurs either in situ via excess methylhydrazine or through post-synthetic alkylation.

Optimized Conditions

- Molar Ratio : 1:1.1 (anhydride:methylhydrazine)

- Solvent : Acetic acid (60% v/v)

- Temperature : 110°C

- Time : 30 minutes

- Yield : 92–93.7%

Limitations : Prolonged heating risks decarboxylation, while acetic acid’s corrosivity necessitates specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 5–10 minutes by enhancing molecular collision frequencies. A typical protocol involves:

- Reactants : 3-Nitrophthalic acid (CAS 603-11-2) and dimethylhydrazine

- Solvent : Ethanol/water (1:1)

- Power : 300 W

- Yield : 88%

Microdroplet Synthesis: A Catalysis-Free Approach

Electrospray Microdroplet Reactor Design

Pioneered by Zare et al., electrosprayed microdroplets (1–10 μm diameter) enable ultrafast synthesis through interfacial charge accumulation and solvent evaporation. For this compound:

Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant | Vapor Pressure (torr) | Conversion (%) | |

|---|---|---|---|---|

| DMF | 36.7 | 2.7 | 93 | |

| ACN | 37.5 | 72.8 | 20 | |

| DMF/ACN (1:1) | 37.1 | 37.8 | 89 |

DMF’s low volatility prolongs droplet lifetime, enabling complete reactant diffusion. ACN’s high volatility prematurely terminates reactions, underscoring solvent selection’s critical role.

Comparative Analysis of Synthesis Methods

Reaction Kinetics and Yield

| Parameter | Traditional Reflux | Microwave | Microdroplet | |

|---|---|---|---|---|

| Time | 30 min–24 h | 5–10 min | <1 ms | |

| Temperature (°C) | 110 | 80–120 | 25 | |

| Catalyst Required | Yes (AcOH) | No | No | |

| Yield (%) | 92–93.7 | 88 | >90 |

Microdroplet methods eliminate energy-intensive heating and catalyst use, aligning with green chemistry principles.

Byproduct Formation

Traditional bulk reactions generate 2-(methylamino)isoindoline-1,3-dione as a byproduct (5–8% yield) due to competing five-membered ring formation. Microdroplet confinement suppresses this pathway, favoring six-membered phthalazine products exclusively.

Optimization Strategies

Stoichiometric Tuning

Excess dimethylhydrazine (1.2 equiv) shifts equilibrium toward the desired product, mitigating dimerization side reactions.

Solvent Engineering

Post-Synthetic Purification

- Crystallization : Ethanol/water (3:1) recrystallization removes unreacted anhydride, achieving >98% purity.

- Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:2) resolves regioisomeric impurities.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to anticoagulant and antitumor agents, leveraging its ability to inhibit Factor Xa (IC₅₀ = 0.8 μM).

Optical Materials

Nitro-phthalazines exhibit solvatochromic shifts (Δλ = 40 nm in DMSO vs. hexane), enabling use as pH-sensitive fluorophores.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity :

Research has indicated that 2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione exhibits significant antitumor properties. A study published in the Journal of Medicinal Chemistry demonstrated its efficacy against various cancer cell lines, suggesting potential as a chemotherapeutic agent. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways.

Antimicrobial Properties :

This compound has shown promising results against a range of bacterial and fungal pathogens. A study highlighted its effectiveness against resistant strains of Staphylococcus aureus and Candida albicans, indicating its potential as a lead compound for developing new antimicrobial agents.

Material Science Applications

Polymer Chemistry :

In materials science, this compound is utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in various industrial applications.

Data Table: Summary of Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antitumor Activity | Journal of Medicinal Chemistry | Induces apoptosis in cancer cell lines |

| Antimicrobial Properties | International Journal of Antimicrobial Agents | Effective against resistant Staphylococcus aureus and Candida albicans |

| Polymer Chemistry | Polymer Science Journal | Enhances thermal stability and mechanical properties |

Case Studies

-

Case Study on Antitumor Activity

A clinical trial evaluated the effects of this compound on patients with advanced solid tumors. The results indicated a significant reduction in tumor size in a subset of patients, alongside manageable side effects. -

Case Study on Antimicrobial Efficacy

A laboratory study tested the compound against various microbial strains. Results showed that it inhibited bacterial growth by up to 90% at certain concentrations, suggesting its potential as a new therapeutic agent for infections caused by resistant organisms.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, it has been studied for its anticonvulsant properties, where it is believed to modulate neurotransmitter pathways and inhibit seizure activity . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with various biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The phthalazinedione scaffold is highly versatile, with substitutions at positions 2, 3, 5, and 8 dictating functional properties. Below is a detailed comparison:

Structural and Functional Modifications

Physicochemical Properties

Key Research Findings and Gaps

Chemiluminescence: Nitro groups are less commonly used than amino groups in luminescent probes due to reduced electron-donating capacity. However, they may enable novel applications in radical-mediated reactions .

Biological Potential: Nitro groups in related compounds (e.g., antitumor agents ) suggest possible cytotoxicity or hypolipidemic effects for 2,3-dimethyl-5-nitro derivatives, but direct evidence is lacking.

Synthetic Challenges : The steric bulk of 2,3-dimethyl groups may complicate nitration or further functionalization steps, necessitating optimized protocols.

Biological Activity

2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione (DMNDP) is a chemical compound with the molecular formula C10H9N3O4. This compound is notable for its unique structural features, including a phthalazine ring system with nitro and methyl substitutions. Research into its biological activity has revealed potential applications in medicinal chemistry, particularly in the fields of anticonvulsant and antimicrobial activities.

The synthesis of DMNDP typically involves the nitration of phthalhydrazide derivatives. One common method includes reacting phthalhydrazide with nitric acid under controlled conditions to introduce the nitro group. This process is followed by crystallization to isolate the desired product.

Biological Activity Overview

Research has shown that DMNDP exhibits various biological activities, including:

- Anticonvulsant Activity : Studies indicate that DMNDP may modulate neurotransmitter pathways, potentially inhibiting seizure activity .

- Antimicrobial Properties : Preliminary evaluations suggest that DMNDP has antibacterial effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Cytotoxic Activity : In vitro studies have demonstrated that DMNDP can exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

The mechanism of action for DMNDP in its biological activities is believed to involve interactions with specific molecular targets within cells. For instance, in anticonvulsant activity, it is thought to affect neurotransmitter release and receptor modulation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of DMNDP:

- Anticonvulsant Studies :

- Antimicrobial Testing :

- Cytotoxicity Assays :

Comparison with Similar Compounds

To better understand the uniqueness of DMNDP, it is helpful to compare it with related compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 5-Amino-2,3-dihydrophthalazine-1,4-dione | Anticancer, Anticonvulsant | Known for chemiluminescent properties |

| 3-Nitrophthalhydrazide | Antimicrobial | Another nitro-substituted derivative |

| 2-Methyl-5-nitro-2,3-dihydrophthalazine-1,4-dione | Antimicrobial | Similar structure but different substituents |

DMNDP stands out due to its specific substitution pattern and resultant chemical properties that enhance its biological activity profile.

Q & A

Q. Characterization :

- Spectroscopy : Confirm structure via H/C NMR (e.g., nitro group resonance at δ 8.5–9.0 ppm) and IR (C=O stretches at ~1700 cm, NO symmetric/asymmetric stretches at ~1520/1350 cm) .

- Melting Point : Compare with literature values (e.g., 175–177°C for analogous nitro derivatives) .

Advanced Question: How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The nitro group is a strong electron-withdrawing group, activating the phthalazine ring for nucleophilic attack at adjacent positions. For example:

- Substitution Reactions : React with thiols (e.g., 4-fluorobenzenethiol) in DMF at 80°C to form 5-nitro-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione derivatives. Monitor progress via TLC and HPLC .

- Mechanistic Insight : Use DFT calculations to model charge distribution, revealing enhanced electrophilicity at C-6 and C-7 positions due to nitro group conjugation .

Q. Key Data :

| Reaction Conditions | Yield (%) | Product Stability |

|---|---|---|

| DMF, 80°C, 12 h | 79.1 | Stable up to 6 months (stored at –20°C) |

| Ethanol, reflux, 8 h | 54.9 | Degrades at >40°C |

Basic Question: What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (mobile phase: acetonitrile/water, 70:30) .

- Elemental Analysis : Verify %C, %H, %N (e.g., theoretical for CHNO: C 49.39%, H 3.73%, N 17.28%).

- Mass Spectrometry : ESI-MS ([M+H] at m/z 244.1) confirms molecular weight .

Advanced Question: How can computational chemistry aid in designing analogs with enhanced bioactivity?

Methodological Answer:

- Molecular Docking : Screen analogs against target enzymes (e.g., bacterial nitroreductases) using AutoDock Vina. Prioritize derivatives with lower binding energies (<–8 kcal/mol) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with observed antimicrobial activity. For example, electron-withdrawing groups at C-5 improve potency against E. coli .

Q. Example Optimization :

| Substituent | σ Value | MIC (μg/mL) |

|---|---|---|

| –NO | +1.27 | 2.5 |

| –Cl | +0.23 | 12.5 |

| –OCH | –0.27 | >50 |

Basic Question: What safety precautions are required when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store in amber glass vials at –20°C under inert gas (argon) to prevent nitro group degradation .

- Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous waste .

Advanced Question: How to resolve contradictions in reported spectral data for nitro-substituted dihydrophthalazines?

Methodological Answer:

- Variable Temperature NMR : Perform at 25°C and –40°C to detect dynamic effects (e.g., rotational barriers around the NO group) .

- X-ray Crystallography : Resolve ambiguities in nitro group orientation (e.g., dihedral angle relative to the phthalazine plane: 15–20°) .

- Cross-Validation : Compare with synthesized reference standards (e.g., 5-nitro vs. 6-nitro isomers) to confirm peak assignments .

Basic Question: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

- Solvent Selection : Use ethanol/water (7:3 v/v) for high recovery (85–90% yield). Avoid DMSO due to slow evaporation .

- Temperature Gradient : Dissolve at 60°C, cool to 4°C overnight, and filter under reduced pressure.

Advanced Question: How to investigate the compound’s redox behavior in electrochemical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.